(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide
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Overview
Description
(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with a halogenated ketone.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the thiazole ring.
Formation of the acrylamide moiety: The final step involves the coupling of the thiazole derivative with a furan-2-yl acrylamide under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the acrylamide moiety to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Materials Science: In the development of new materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-(2-(2-chlorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide
- (E)-N-(2-(2-(2-bromophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide
Uniqueness
The uniqueness of (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs.
Properties
IUPAC Name |
(E)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2S/c23-18-9-3-1-7-16(18)22-25-20(14-28-22)17-8-2-4-10-19(17)24-21(26)12-11-15-6-5-13-27-15/h1-14H,(H,24,26)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUCLQOZORJBJU-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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